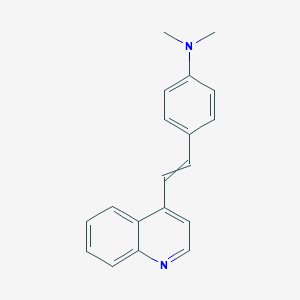

4-(4-Dimethylaminostyryl)quinoline

Description

4-(4-Dimethylaminostyryl)quinoline (CAS 897-55-2), also known as 4M20, is a styryl-substituted quinoline derivative with the molecular formula C₁₉H₁₈N₂ (molecular weight: 274.36). It features a dimethylaminostyryl group at the 4-position of the quinoline core, contributing to its fluorescent properties and biological activity . Key physicochemical properties include a melting point of 140°C, poor aqueous solubility, and stability in dimethyl sulfoxide (DMSO) for research applications .

Notably, 4M20 has demonstrated oncogenic effects in murine models, including hepatotoxicity, liver nodularity, and hepatoma induction at midlethal doses (160 mg/kg intravenous LDLo in mice) . Its mechanism involves intercalation into DNA and disruption of cellular processes, making it a tool for studying carcinogenesis .

Properties

CAS No. |

897-55-2 |

|---|---|

Molecular Formula |

C19H18N2 |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

N,N-dimethyl-4-[(Z)-2-quinolin-4-ylethenyl]aniline |

InChI |

InChI=1S/C19H18N2/c1-21(2)17-11-8-15(9-12-17)7-10-16-13-14-20-19-6-4-3-5-18(16)19/h3-14H,1-2H3/b10-7- |

InChI Key |

CIXDQQGMRYRUQA-YFHOEESVSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C\C2=CC=NC3=CC=CC=C23 |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |

Other CAS No. |

897-55-2 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

The reaction was catalyzed by p-toluenesulfonic acid (TsOH) and conducted at 120°C for 1 hour under microwave irradiation. This method achieved yields of 71–85%, significantly higher than traditional thermal methods, which often require 24–48 hours. Key advantages include:

-

Reduced reaction time : 1 hour vs. 24 hours for conventional heating.

-

Enhanced purity : HPLC analysis confirmed purities >95% for all products.

-

Scalability : The protocol was validated for gram-scale synthesis without yield degradation.

A representative procedure is outlined below:

-

Intermediate preparation : Quinoline derivative 4 was synthesized via Pfitzinger condensation of isatin derivatives with 4-(4-dimethylaminophenyl)but-3-en-2-one.

-

Microwave-assisted condensation : Intermediate 4 (1.0 mmol) and 4-dimethylaminobenzaldehyde (1.05 mmol) were heated with TsOH (10 mol%) in DMF at 120°C for 1 hour.

-

Workup : The crude product was precipitated using ice-cold water, neutralized with NaOH, and purified via flash chromatography.

Pfitzinger Condensation

The Pfitzinger reaction is a classical method for synthesizing quinoline derivatives from isatin and ketones. This approach has been adapted for 4-(4-dimethylaminostyryl)quinoline by several research groups.

Mechanism and Substrate Scope

The reaction proceeds via the base-catalyzed condensation of isatin 3a with 4-(4-dimethylaminophenyl)but-3-en-2-one (1 ), followed by cyclization and dehydration (Figure 1). Potassium hydroxide (23 mmol) in 50% aqueous ethanol was identified as the optimal base-solvent system, yielding the quinoline core in 78% efficiency.

Experimental Procedure

-

Reagents : Isatin derivative (5 mmol), 4-(4-dimethylaminophenyl)but-3-en-2-one (5 mmol), KOH (23 mmol).

-

Conditions : Reflux in 50% aqueous ethanol (20 mL) for 24 hours.

-

Workup : Neutralization with acetic acid, filtration, and crystallization from ethanol.

Table 1 : Yields of Pfitzinger-Derived 4-(4-Dimethylaminostyryl)quinoline Analogs

| Substituent (R) | Yield (%) | Purity (HPLC, %) |

|---|---|---|

| -Br | 82 | 96 |

| -CH₃ | 78 | 95 |

| -OCH₃ | 75 | 97 |

Thionyl Chloride-Mediated Functionalization

Thionyl chloride (SOCl₂) is widely used to activate carboxylic acids to acyl chlorides, enabling subsequent nucleophilic substitutions. This approach was employed to synthesize 4-(4-dimethylaminostyryl)quinoline derivatives bearing thiadiazole and ester functionalities.

Synthesis of Acid Chloride Intermediate

Derivatization Reactions

The acyl chloride intermediate was reacted with:

-

Thiosemicarbazide : To yield thiadiazole derivatives (82–85% yield).

-

4-Hydroxybenzaldehyde : Forming ester-linked analogs (92% yield).

Table 2 : Biological Activity of Thionyl Chloride-Derived Analogs

| Compound | IC₅₀ (μM, A549) | IC₅₀ (μM, HT29) |

|---|---|---|

| 4a (-Br) | 1.53 | 1.50 |

| 4b (-CH₃) | 1.38 | 0.77 |

Analytical Characterization

All synthesized compounds were rigorously characterized using:

Chemical Reactions Analysis

Types of Reactions

4-(4-Dimethylaminostyryl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, such as hydroxyl, nitro, and amino groups. These derivatives have unique properties and applications in different fields .

Scientific Research Applications

Biological Imaging

Fluorescent Dyes

4-(4-Dimethylaminostyryl)quinoline is extensively used as a fluorescent dye in biological imaging. Its high sensitivity and specificity allow researchers to visualize cellular structures and processes effectively. This capability is crucial for studying cellular dynamics in real-time, aiding in the understanding of various biological phenomena .

Photodynamic Therapy

Cancer Treatment

In the realm of medical applications, this compound plays a vital role in photodynamic therapy (PDT). PDT involves the activation of photosensitizing agents by light to produce reactive oxygen species (ROS), which selectively kill cancer cells. Studies have shown that 4-(4-Dimethylaminostyryl)quinoline can be activated by specific wavelengths of light, making it a promising candidate for targeted cancer therapies .

Organic Light Emitting Diodes (OLEDs)

Display Technology

The compound is also utilized in the development of OLEDs, where it enhances the efficiency and brightness of displays in consumer electronics. Its excellent luminescent properties contribute to improved color purity and energy efficiency in OLED applications .

Sensor Technology

Environmental Monitoring

In sensor technology, 4-(4-Dimethylaminostyryl)quinoline is employed to create sensors capable of detecting environmental pollutants. These sensors offer a cost-effective solution for monitoring air and water quality, providing essential data for environmental protection efforts .

Material Science

Advanced Materials Development

Research in material science has explored the use of this compound for creating new polymers with unique optical properties. These advancements can lead to innovative applications across various industries, including electronics and materials engineering .

Case Study 1: Photodynamic Therapy Efficacy

A study evaluated the effectiveness of 4-(4-Dimethylaminostyryl)quinoline in inducing apoptosis in cancer cells through photodynamic mechanisms. The results indicated a significant reduction in cell viability upon light activation, highlighting its potential as an effective therapeutic agent against tumors .

Case Study 2: Fluorescent Imaging Techniques

In another study focusing on cellular imaging, researchers utilized this compound to track intracellular processes. The findings demonstrated that it could effectively label specific organelles within living cells, providing insights into cellular functions and interactions .

Case Study 3: OLED Performance

Research into OLEDs incorporating 4-(4-Dimethylaminostyryl)quinoline revealed enhanced performance metrics compared to traditional materials. The compound's ability to emit bright light with minimal energy loss positions it as a key player in future display technologies .

Mechanism of Action

The mechanism of action of 4-(4-Dimethylaminostyryl)quinoline involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, affecting their activity and leading to various biological effects. For example, it can inhibit the activity of heme polymerase, leading to the accumulation of toxic heme in cells . This mechanism is similar to that of other quinoline derivatives used in antimalarial drugs .

Comparison with Similar Compounds

Structural Analogues in Antimalarial Research

4-Methylaminoquinoline derivatives (e.g., 7-chloro-N-(4-((diethylamino)methyl)benzyl)quinolin-4-amine) share structural similarities with 4M20 but are optimized for antimalarial activity. These compounds exhibit IC₅₀ values <100 nM against Plasmodium falciparum strains (e.g., Dd2, K1) and lower toxicity profiles compared to 4M20 .

Anticholinesterase 4-Aminoquinolines

Adamantane-conjugated 4-aminoquinolines (e.g., 4-aminoquinoline-based adamantanes) are designed for Alzheimer’s disease therapy. These compounds inhibit acetylcholinesterase (AChE) with IC₅₀ values of 1–10 μM, leveraging the quinoline core for blood-brain barrier penetration .

Anticancer Thioquinolines and Pyrimidoquinolines

Thioquinolines (e.g., 4-chloro-3-(4-hydroxy-2-butynylthio)-quinoline) and pyrimido[4,5-b]quinolines exhibit antiproliferative activity via kinase inhibition or DNA damage. For example, pyrimidoquinolines show IC₅₀ values of 0.5–5 μM in leukemia cell lines, with mechanisms distinct from 4M20’s DNA intercalation .

Styrylquinoline Derivatives with Modified Substituents

2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline and 2-(4-dimethylaminostyryl)quinoline 1-oxide are structural analogues of 4M20. The former shows antifungal activity, while the latter induces erythroid differentiation in K562 leukemia cells, highlighting substituent-dependent biological effects .

Key Research Findings and Contrasts

- Toxicity: 4M20’s carcinogenicity contrasts sharply with the safer profiles of antimalarial 4-aminoquinolines .

- Mechanistic Diversity: While 4M20 disrupts DNA, pyrimidoquinolines target enzymes like topoisomerases, and thioquinolines induce oxidative stress .

- Structural Flexibility : Adding electron-donating groups (e.g., methoxy) or adamantane moieties modulates activity toward specific therapeutic targets (e.g., AChE inhibition vs. antiparasitic effects) .

Biological Activity

4-(4-Dimethylaminostyryl)quinoline is a synthetic compound belonging to the quinoline family, characterized by a dimethylaminostyryl substituent. This compound has garnered attention in scientific research due to its diverse biological activities, including potential applications in cancer therapy, antimicrobial activity, and its role as a fluorescent probe.

- Molecular Formula : C19H18N2

- Molecular Weight : 290.36 g/mol

- Appearance : Light yellow to brown powder or crystalline solid

- Melting Point : Approximately 140°C

The biological activity of 4-(4-Dimethylaminostyryl)quinoline is largely attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymatic Activity : It has been shown to inhibit heme polymerase, leading to the accumulation of toxic heme within cells, which can induce apoptosis in cancer cells.

- Cellular Uptake and Accumulation : The compound exhibits rapid cellular uptake and influences metabolic pathways, affecting glycolysis and respiration rates in malignant and non-malignant cells, challenging traditional cancer theories like Warburg's hypothesis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-(4-Dimethylaminostyryl)quinoline. The compound's structure-activity relationship (SAR) has been explored to enhance its efficacy against various cancer cell lines:

- Case Study : In vitro studies demonstrated that derivatives of this compound showed significant antiproliferative effects against HCT 116 colon cancer cells, with IC50 values indicating potent activity .

- Mechanism Insights : Flow cytometry analyses revealed that treatment with the compound leads to cell cycle arrest in the G2/M phase, suggesting a mechanism for its anticancer effects .

| Cell Line | IC50 (µM) | p53 Status |

|---|---|---|

| HCT 116 p53 +/+ | <0.1 | Wild-type p53 |

| HCT 116 p53 -/- | >25 | Deletion of p53 |

Antimicrobial Activity

4-(4-Dimethylaminostyryl)quinoline also exhibits antimicrobial properties. Studies have shown effectiveness against various bacterial strains:

- Research Findings : The compound demonstrated significant antibacterial activity, which is hypothesized to stem from its ability to disrupt bacterial membrane integrity and inhibit essential enzymatic functions .

Structure-Activity Relationship (SAR)

The biological efficacy of 4-(4-Dimethylaminostyryl)quinoline can be influenced by modifications to its structure. Research has focused on substituting different functional groups at various positions on the quinoline ring:

- Substituent Variations : Modifications such as introducing hydroxyl or nitro groups have been explored. For instance, compounds with nitro substitutions showed enhanced anticancer properties compared to their non-nitro counterparts .

Comparative Analysis with Related Compounds

To understand the unique properties of 4-(4-Dimethylaminostyryl)quinoline, it is beneficial to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-(4-Nitrostyryl)quinoline | Nitro group instead of dimethylamino | Varying anticancer properties |

| 4-(4-Hydroxystyryl)quinoline | Hydroxyl group increases reactivity | Enhanced antimicrobial effects |

| 4-Styrylquinoline | Lacks dimethylamino group | Lower anticancer efficacy |

Q & A

Basic Research Questions

Q. What are the classical synthetic routes for preparing 4-(4-dimethylaminostyryl)quinoline derivatives, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of quinoline derivatives typically employs classical protocols like the Friedländer reaction (for cyclization) or Skraup synthesis (for quinoline ring formation). For 4-(4-dimethylaminostyryl)quinoline, a styryl group is introduced via Heck coupling or Knoevenagel condensation. Reaction optimization requires controlling temperature (80–120°C), solvent polarity (e.g., DMF or ethanol), and catalyst choice (e.g., Pd for cross-coupling). Yield improvements (60–85%) are achieved by iterative purification (column chromatography) and monitoring by TLC/HPLC .

Q. Which spectroscopic techniques are critical for characterizing 4-(4-dimethylaminostyryl)quinoline, and how are structural ambiguities resolved?

- Methodological Answer : Key techniques include:

- NMR : H and C NMR confirm substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm, styryl protons as doublets at δ 6.5–7.5 ppm).

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H] at m/z 305.2).

- UV-Vis : Absorbance maxima (~400–450 nm) confirm π-conjugation. Ambiguities in styryl geometry (cis/trans) are resolved using NOESY or X-ray crystallography .

Q. What are the primary biological targets of 4-(4-dimethylaminostyryl)quinoline, and how are preliminary activity assays designed?

- Methodological Answer : This compound exhibits affinity for enzymes like topoisomerases or kinases. Preliminary assays:

- Enzyme Inhibition : Dose-response curves (IC determination) using fluorogenic substrates.

- Cellular Uptake : Fluorescence microscopy (exploiting intrinsic fluorescence) to track localization.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .

Advanced Research Questions

Q. How can computational modeling guide the optimization of 4-(4-dimethylaminostyryl)quinoline derivatives for enhanced target binding?

- Methodological Answer :

- Docking Studies (AutoDock/Vina) : Predict binding poses with targets (e.g., DNA gyrase) using PDB structures.

- QSAR Models : Correlate substituent electronegativity (Hammett constants) with activity.

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories. Validate with SPR (binding kinetics) .

Q. What strategies address contradictory data in fluorescence quenching studies of 4-(4-dimethylaminostyryl)quinoline when interacting with biomolecules?

- Methodological Answer : Contradictions (e.g., static vs. dynamic quenching) arise from experimental conditions:

- Temperature Dependence : Static quenching decreases with temperature; dynamic increases.

- Lifetime Measurements (TCSPC) : Differentiate quenching mechanisms via fluorescence decay profiles.

- Control Experiments : Use non-fluorescent analogs to rule out inner-filter effects .

Q. How do substituent modifications on the quinoline core alter photophysical properties, and what experimental frameworks quantify these changes?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., Cl, NO) : Red-shift absorbance via extended conjugation; measure via UV-Vis.

- Quantum Yield : Compare with reference dyes (e.g., fluorescein) using integrating sphere setups.

- Solvatochromism : Test in solvents of varying polarity (e.g., hexane → DMSO) to assess dipole moment changes .

Q. What crystallographic challenges arise in resolving 4-(4-dimethylaminostyryl)quinoline polymorphs, and how are they mitigated?

- Methodological Answer :

- Crystal Growth : Use slow evaporation (CHCl/MeOH) or vapor diffusion.

- Disorder Handling : Apply SHELXL refinement with restraints for flexible styryl groups.

- Powder XRD : Confirm phase purity and identify polymorphic transitions (e.g., Form I vs. II) .

Methodological Guidelines for Experimental Design

- Data Reproducibility : Document solvent batch effects (e.g., trace water in DMSO altering reactivity) and use internal standards (e.g., deuterated analogs) in NMR .

- Contradiction Analysis : Cross-validate bioactivity data using orthogonal assays (e.g., enzymatic vs. cellular) and statistical tools (e.g., Grubbs’ test for outliers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.